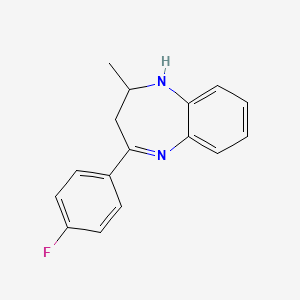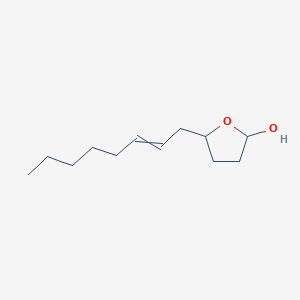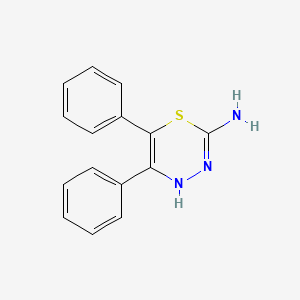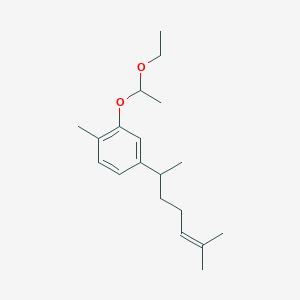![molecular formula C16H24N2O3S B14306658 N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide CAS No. 112557-10-5](/img/structure/B14306658.png)
N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide is an organic compound with the molecular formula C14H20N2O3S It is characterized by the presence of a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to an ethylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide typically involves the following steps:
Formation of the Cyclohexylsulfamoyl Group: The initial step involves the reaction of cyclohexylamine with a sulfonyl chloride derivative to form the cyclohexylsulfamoyl group.
Attachment to the Phenyl Ring: The cyclohexylsulfamoyl group is then attached to a phenyl ring through a substitution reaction.
Formation of the Ethylacetamide Moiety: The final step involves the attachment of the ethylacetamide group to the phenyl ring through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to modulation of their activity. The phenyl ring and ethylacetamide moiety can also contribute to the compound’s overall biological activity by interacting with different pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[4-(Cyclopentylsulfamoyl)phenyl]ethyl}acetamide
- N-{2-[4-(Heptylsulfamoyl)phenyl]ethyl}acetamide
- N-{2-[4-(Diethylsulfamoyl)phenyl]ethyl}acetamide
Uniqueness
N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide is unique due to the presence of the cyclohexylsulfamoyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can result in different biological and chemical behaviors.
Eigenschaften
CAS-Nummer |
112557-10-5 |
|---|---|
Molekularformel |
C16H24N2O3S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-[2-[4-(cyclohexylsulfamoyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C16H24N2O3S/c1-13(19)17-12-11-14-7-9-16(10-8-14)22(20,21)18-15-5-3-2-4-6-15/h7-10,15,18H,2-6,11-12H2,1H3,(H,17,19) |
InChI-Schlüssel |
RZDZKENPPYUSJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)

![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)


![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)

![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)

![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
